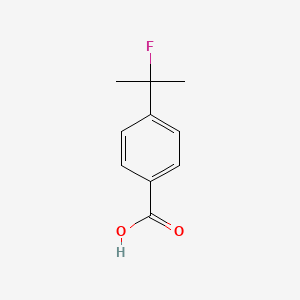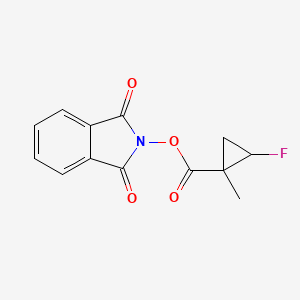
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a fluorinated cyclopropane carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate typically involves the reaction of a suitable isoindole derivative with a fluorinated cyclopropane carboxylate precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its potential as a pharmaceutical agent. Researchers investigate its interactions with biological targets to understand its effects and therapeutic potential.
Medicine: In medicine, the compound could be explored for its potential use in drug development. Its unique chemical properties may make it a candidate for the treatment of certain diseases or conditions.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
N-isoindoline-1,3-dione derivatives:
Fluorinated cyclopropane derivatives:
Uniqueness: The uniqueness of (1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate lies in its combination of a dioxoisoindole moiety with a fluorinated cyclopropane carboxylate group. This combination imparts distinct chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H10FNO4 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-13(6-9(13)14)12(18)19-15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5,9H,6H2,1H3 |
Clave InChI |
BCCWOCDSEYICER-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

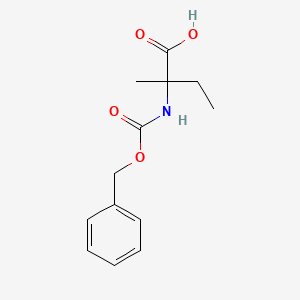


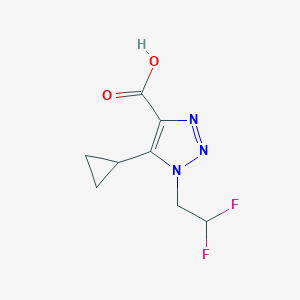
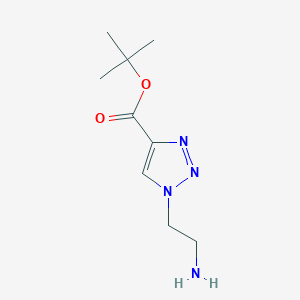
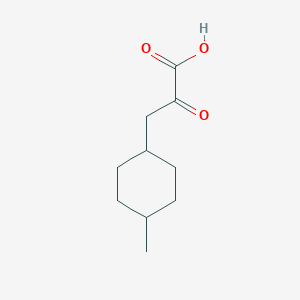
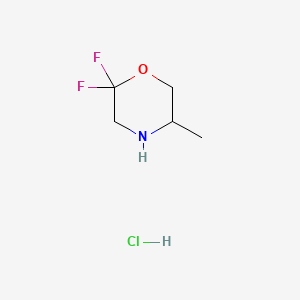
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
